molecular formula C19H24N4O4S B14962333 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B14962333
M. Wt: 404.5 g/mol
InChI Key: VWTGZDWXCDVZSJ-UHFFFAOYSA-N
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Description

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that features a triazine ring, a benzenesulfonamide group, and a dimethoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and nitriles under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Ethyl Side Chain: This step involves the alkylation of the triazine ring with a dimethoxyphenyl ethyl halide in the presence of a base.

    Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the triazine derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl ethyl side chain, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the benzenesulfonamide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones, phenols, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and its functional groups.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used as a precursor or intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-triazinan-2-ylidene}benzenesulfonamide: This compound is structurally similar but differs in the degree of saturation of the triazine ring.

    N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-triazin-2-yl}benzenesulfonamide: Another similar compound with slight variations in the triazine ring structure.

Uniqueness

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C19H24N4O4S/c1-26-17-9-8-15(12-18(17)27-2)10-11-23-13-20-19(21-14-23)22-28(24,25)16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H2,20,21,22)

InChI Key

VWTGZDWXCDVZSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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